molecular formula C13H20N4O3 B1243955 Ciclosidomine CAS No. 66564-16-7

Ciclosidomine

Cat. No. B1243955
CAS RN: 66564-16-7
M. Wt: 280.32 g/mol
InChI Key: AJPLPOWGYORUIF-UHFFFAOYSA-N
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Description

Ciclosidomine is a member of morpholines.

Scientific Research Applications

Stability in Solution

Ciclosidomine, specifically referred to as N-cyclohexanecarbonyl-3-(4-morpholino)-sydnone imine hydrochloride, shows a stable profile under certain conditions. Its hydrolysis in the absence of light is a first-order reaction, influenced by pH, temperature, ionic strength, and buffer species. Notably, degradation rates in light are rapid, necessitating protection from light during studies. The stability at pH 6 in phosphate or citrate buffer indicates a projected 9-month shelf life at 20°C, and 2.6 months at 30°C (Carney, 1987).

Combination Therapy in Cancer Treatment

This compound has been explored in combination therapy contexts. One study evaluated the combined effects of clomipramine and lithium chloride with vinorelbine on human neuroblastoma cells. The combination of these drugs led to a significant reduction in cell proliferation and increased apoptosis, highlighting potential applications in cancer treatment (Bilir et al., 2010).

Use During Pregnancy

This compound, also known as ciclosporin, has seen use in pregnancy, particularly for women who require immunosuppressive therapy to avoid organ rejection. While associated with premature delivery and low birth weight, its use for autoimmune diseases during pregnancy may be a safe alternative, although literature is limited to case reports and registry data (Paziana et al., 2013).

Topical Application in Dental Treatments

Topical applications of drugs, such as cimetidine, have been studied for dental conditions. A study using rabbits with induced periodontitis showed that topical cimetidine significantly inhibited inflammation and bone loss, suggesting potential dental applications for this compound-like compounds (Hasturk et al., 2006).

Antibacterial Susceptibility in Dentistry

Research on the antibacterial efficacy of drug mixtures, including ciprofloxacin and metronidazole, against bacteria in root canal infections, highlights the importance of this compound-related compounds in dental treatments. These mixtures were effective in eradicating bacteria from infected root dentine, indicating a potential application in endodontic therapy (Hoshino et al., 1996).

Efficacy in Rheumatoid Arthritis Treatment

This compound, as cyclosporin A, has been evaluated in the treatment of severe, treatment-refractory rheumatoid arthritis. A randomized study indicated its effectiveness in improving joint activity scores and reducing symptoms, although side effects, particularly nephrotoxicity, were common (Yocum et al., 1988).

Soil Microbial Response to Antibiotics

A study investigating soil microbial responses to antibiotics, including tetracycline, highlighted how environmental exposure to such compounds can affect microbial diversity and function. This research provides insights into the broader ecological impacts of pharmaceuticals like this compound (Ma et al., 2014).

Preventive Action Against Nephropathy

Achyrocline satureioides, a plant used in traditional medicine, was studied for its preventive action against contrast-induced nephropathy. Its extracts, obtained through ultrasound-assisted extraction, were compared to N-acetylcysteine and quercetin, indicating potential preventive benefits against renal failure, relevant to the broader context of this compound research (Guss et al., 2017).

properties

CAS RN

66564-16-7

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

(Z)-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboximidate

InChI

InChI=1S/C13H20N4O3/c18-13(11-4-2-1-3-5-11)14-12-10-17(15-20-12)16-6-8-19-9-7-16/h10-11H,1-9H2

InChI Key

AJPLPOWGYORUIF-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)/C(=N/C2=C[N+](=NO2)N3CCOCC3)/[O-]

SMILES

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-]

Canonical SMILES

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-]

Other CAS RN

66564-16-7

synonyms

ciclosidomine
ciclosidomine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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